molecular formula C11H18ClNO B13511272 p-Pentoxyaniline hydrochloride

p-Pentoxyaniline hydrochloride

Cat. No.: B13511272
M. Wt: 215.72 g/mol
InChI Key: NIYAFPKSPYKUEP-UHFFFAOYSA-N
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Description

4-(Pentyloxy)aniline hydrochloride is an organic compound with the molecular formula C11H17NO·HCl. It is a derivative of aniline, where the hydrogen atom in the para position of the benzene ring is replaced by a pentyloxy group (–OC5H11). This compound is commonly used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(pentyloxy)aniline hydrochloride typically involves the reaction of 4-(pentyloxy)aniline with hydrochloric acid. The general procedure includes mixing 4-(pentyloxy)aniline with concentrated hydrochloric acid and evaporating the mixture to dryness. The resulting solid is then dried in an oven at 110–120°C .

Industrial Production Methods

Industrial production of 4-(pentyloxy)aniline hydrochloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is often produced in batch reactors, where the reaction parameters such as temperature, pressure, and concentration are optimized for industrial efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Pentyloxy)aniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the pentyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium amide (NaNH2) and organolithium reagents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce primary amines.

Scientific Research Applications

4-(Pentyloxy)aniline hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(pentyloxy)aniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where it donates an electron pair to form new chemical bonds. In biological systems, it may interact with enzymes and receptors, influencing various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyaniline: Similar structure with a methoxy group instead of a pentyloxy group.

    4-Ethoxyaniline: Contains an ethoxy group in place of the pentyloxy group.

    4-Butoxyaniline: Features a butoxy group instead of a pentyloxy group.

Uniqueness

4-(Pentyloxy)aniline hydrochloride is unique due to its specific pentyloxy substitution, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and interaction with other molecules, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C11H18ClNO

Molecular Weight

215.72 g/mol

IUPAC Name

4-pentoxyaniline;hydrochloride

InChI

InChI=1S/C11H17NO.ClH/c1-2-3-4-9-13-11-7-5-10(12)6-8-11;/h5-8H,2-4,9,12H2,1H3;1H

InChI Key

NIYAFPKSPYKUEP-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)N.Cl

Origin of Product

United States

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